molecular formula C12H19NO5 B8264288 methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate

methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate

Cat. No.: B8264288
M. Wt: 257.28 g/mol
InChI Key: MDEBHDWZTOGBQT-BDAKNGLRSA-N
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Description

Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with a tert-butoxycarbonylamino group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonylamino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: It is utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate can be compared with similar compounds such as:

    Methyl (3S,4R)-4-amino-3-hydroxy-cyclopentene-1-carboxylate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.

    Methyl (3S,4R)-4-(tert-butoxycarbonylamino)-3-methoxy-cyclopentene-1-carboxylate:

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

methyl (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h6,8-9,14H,5H2,1-4H3,(H,13,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEBHDWZTOGBQT-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=C[C@@H]1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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